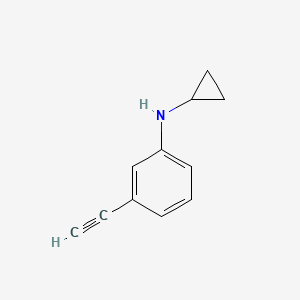
N-cyclopropyl-3-ethynylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-ethynylaniline: is an organic compound characterized by the presence of a cyclopropyl group attached to the nitrogen atom and an ethynyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-ethynylaniline typically involves the reaction of 3-ethynylaniline with cyclopropylamine. One common method is the copper-promoted N-cyclopropylation of anilines, where cyclopropylboronic acid is used as a cyclopropylating agent in the presence of copper(II) acetate, 2,2’-bipyridine, and a base such as sodium carbonate . The reaction is carried out in dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions: N-cyclopropyl-3-ethynylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like bromine for halogenation or nitric acid for nitration.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of ethyl-substituted derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Chemistry: N-cyclopropyl-3-ethynylaniline is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis . Its unique structure allows for the formation of complex molecules through cycloaddition and other reactions.
Biology and Medicine: Research on this compound includes its potential use in drug discovery and development. Its derivatives may exhibit biological activity, making it a candidate for further pharmacological studies .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups .
作用機序
The mechanism of action of N-cyclopropyl-3-ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the cyclopropyl and ethynyl groups. These groups can undergo cycloaddition reactions, forming new carbon-carbon bonds and leading to the synthesis of complex molecules . The compound’s reactivity is influenced by the electronic properties of the substituents on the benzene ring and the nitrogen atom.
類似化合物との比較
3-ethynylaniline: Lacks the cyclopropyl group, making it less reactive in certain cycloaddition reactions.
N-cyclopropyl-3-methoxyaniline: Contains a methoxy group instead of an ethynyl group, leading to different reactivity and applications.
Uniqueness: N-cyclopropyl-3-ethynylaniline is unique due to the combination of the cyclopropyl and ethynyl groups, which provide distinct reactivity patterns and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable compound in synthetic organic chemistry.
特性
分子式 |
C11H11N |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
N-cyclopropyl-3-ethynylaniline |
InChI |
InChI=1S/C11H11N/c1-2-9-4-3-5-11(8-9)12-10-6-7-10/h1,3-5,8,10,12H,6-7H2 |
InChIキー |
OYDLMUUUQXIKOF-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=CC=C1)NC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


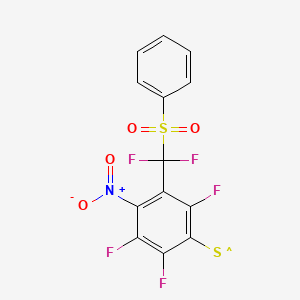
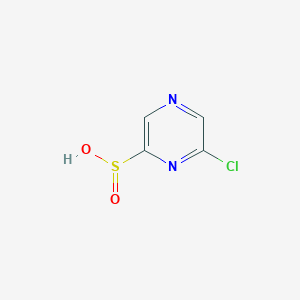
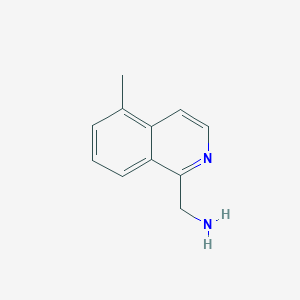
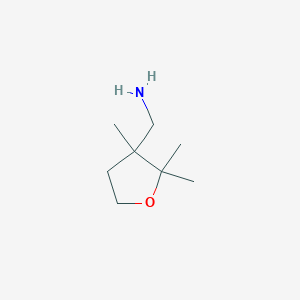
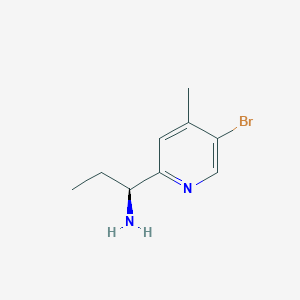
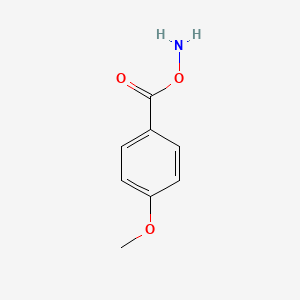
![2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12975933.png)
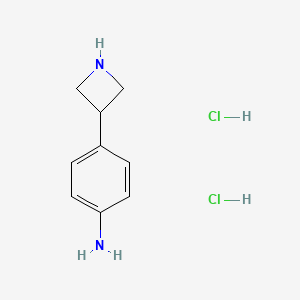

![1-(3,8-Diazabicyclo[4.2.0]octan-8-yl)ethan-1-one](/img/structure/B12975956.png)
![3-Methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B12975960.png)
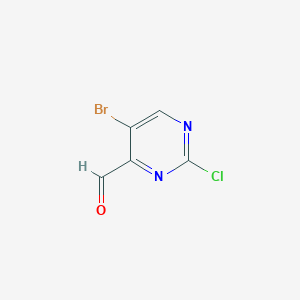
![7-Chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B12975970.png)

